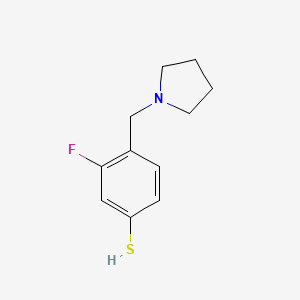

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol

Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol is a fluorinated aromatic thiol derivative characterized by a pyrrolidine-substituted methyl group at the para position and a fluorine atom at the meta position relative to the thiol (-SH) group. This compound belongs to a broader class of benzenethiols, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The pyrrolidine moiety introduces basicity and conformational flexibility, while the fluorine atom enhances electronic properties and metabolic stability .

However, this compound itself is distinct due to its free thiol group, which may confer unique reactivity in self-assembled monolayers (SAMs) or chelation-based applications .

Properties

IUPAC Name |

3-fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRMNANRNFELNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and pyrrolidine.

Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form 3-fluoro-4-(pyrrolidin-1-ylmethyl)benzyl chloride.

Thiol Formation: The benzyl chloride derivative is then treated with a thiolating agent, such as sodium hydrosulfide, to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the functional groups attached to the benzene ring.

Substitution: The fluorine atom and the pyrrolidin-1-ylmethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified benzene derivatives.

Substitution: New substituted benzenethiol derivatives.

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets. The pyrrolidine ring and the thiol group play crucial roles in its binding to proteins and enzymes, affecting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Findings

Physicochemical Properties

- SAM Formation: Benzenethiols with extended aromatic systems (e.g., phenylethynyl benzenethiols) form ordered monolayers on Au(111) surfaces, whereas simpler derivatives like unsubstituted benzenethiol exhibit disordered phases . The fluorine and pyrrolidine groups in this compound may enhance SAM stability via dipole interactions or steric effects.

Biological Activity

3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiol group attached to a fluorinated benzene ring, along with a pyrrolidine moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant antibacterial and antifungal activities. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.010 | Escherichia coli |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.020 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for skin infections.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Receptor Interaction : The fluorine atom may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study found that this compound exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The authors noted that the presence of the fluorine substituent significantly enhanced the compound's bioactivity compared to non-fluorinated analogs .

Research on Cellular Impact

Another investigation assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated that treatment with this compound led to reduced cell viability in human cancer cells, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.